molecular formula C12H12N6O3S B2420522 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 2034285-54-4

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2420522
CAS No.: 2034285-54-4
M. Wt: 320.33
InChI Key: SKSXCHCVQOCDAM-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound with potential applications in various scientific fields. It consists of a complex molecular structure that integrates elements of thienopyrimidine and triazole, making it a unique and versatile chemical entity.

Scientific Research Applications

In Chemistry

  • Synthesis of novel derivatives: : As a precursor in creating a variety of new chemical entities.

  • Catalysis: : Potential use as a ligand in catalytic processes.

In Biology

  • Drug design: : Exploration as a pharmacophore in developing therapeutic agents.

  • Biological assays: : Utilization in binding studies with enzymes or receptors.

In Medicine

  • Antimicrobial agents: : Potential evaluation as an antimicrobial or antifungal compound.

  • Anticancer research: : Examination for anti-proliferative effects on cancer cells.

In Industry

  • Material science: : Integration into the design of new materials with unique properties.

  • Agriculture: : Potential development as a pesticide or herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves multi-step reactions. A common route includes:

  • Synthesis of the thienopyrimidine core by cyclization of appropriate thiophene and pyrimidine derivatives under reflux conditions.

  • Introduction of the 2,4-dioxo functionality through selective oxidation reactions.

  • Coupling of the 2-(1H-1,2,4-triazol-1-yl)acetyl group via nucleophilic substitution.

Industrial Production Methods

Industrial production often employs scalable chemical processes:

  • Bulk synthesis of intermediates under controlled conditions.

  • Optimization of reaction parameters to enhance yield and purity.

  • Use of catalysis to increase efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo several types of chemical reactions:

  • Oxidation: : Introduction of oxygen functionalities under controlled conditions.

  • Reduction: : Conversion to alcohol or amine derivatives using reducing agents like sodium borohydride.

  • Substitution: : Replacement of specific functional groups using nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Alkyl halides or acyl chlorides in the presence of base catalysts.

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Conversion to corresponding alcohols or amines.

  • Substitution: : Generation of derivatives with varied functional groups.

Mechanism of Action

The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide exerts its effects can be linked to its molecular interactions with specific biological targets. It may:

  • Bind to enzyme active sites: : Inhibiting or modulating enzymatic activity.

  • Interact with cellular receptors: : Altering signal transduction pathways.

  • Influence gene expression: : Affecting cellular processes and function.

Comparison with Similar Compounds

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide stands out due to its unique integration of thienopyrimidine and triazole structures. Similar compounds include:

  • 2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidines: : Possess a simpler structure and are less versatile.

  • 1H-1,2,4-triazol-1-yl derivatives: : Have a broader range of biological activities but lack the dual functionality present in the target compound.

This compound is truly a compound of significant interest, offering potential insights and applications across various scientific domains. How does this fit into your current research interests?

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3S/c19-9(5-17-7-13-6-15-17)14-2-3-18-11(20)10-8(1-4-22-10)16-12(18)21/h1,4,6-7H,2-3,5H2,(H,14,19)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSXCHCVQOCDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=O)N(C2=O)CCNC(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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